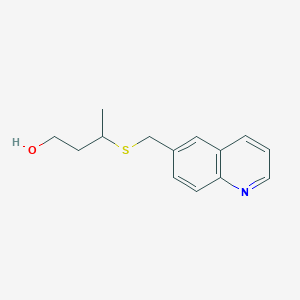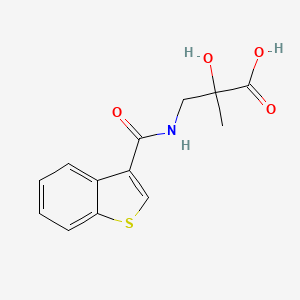
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as QMSB and is a derivative of quinoline. The unique chemical structure of QMSB makes it an interesting compound for studying its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of QMSB is not well understood. However, it is believed that the compound interacts with the metal ions through its sulfur and oxygen atoms, resulting in the formation of a stable complex.
Biochemical and Physiological Effects:
QMSB has been shown to have potential biochemical and physiological effects. Studies have shown that QMSB can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. This property of QMSB makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of QMSB is its fluorescent properties, which make it a valuable tool for the detection of metal ions. However, the limitations of QMSB include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of QMSB. One of the potential areas of research is its use as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are required to understand the mechanism of action of QMSB and its potential applications in this field. Additionally, the development of new synthetic methods for QMSB and its derivatives can lead to the discovery of new compounds with unique properties and potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of QMSB involves the reaction of 3-bromobutan-1-ol with quinoline-6-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of QMSB as a white solid with a melting point of 110-112°C.
Scientific Research Applications
QMSB has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. QMSB has been shown to selectively bind with metal ions such as copper (II), nickel (II), and zinc (II), resulting in a change in its fluorescence intensity. This property of QMSB makes it a valuable tool for the detection of metal ions in biological and environmental samples.
properties
IUPAC Name |
3-(quinolin-6-ylmethylsulfanyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11(6-8-16)17-10-12-4-5-14-13(9-12)3-2-7-15-14/h2-5,7,9,11,16H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAFQCAXHAJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)